Echinomycin - 1403-88-9

Echinomycin

Catalog Number: EVT-272650
CAS Number: 1403-88-9
Molecular Formula: C51H64N12O12S2
Molecular Weight: 1101.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinomycin C is a cyclodepsipeptide.
Echinomycin is a cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.
Echinomycin is a natural product found in Streptomyces triostinicus, Streptomycetaceae, and Streptomyces echinatus with data available.
Echinomycin is a polypeptide quinoxaline antineoplastic antibiotic isolated from the bacterium Streptomyces echinatus. Echinomycin intercalates into DNA at two locations simultaneously in a sequence-specific fashion, thereby inhibiting DNA replication and RNA synthesis. (NCI04)
A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.
Source and Classification

Echinomycin is classified as a nonribosomal peptide antibiotic. It is biosynthesized by Streptomyces species through nonribosomal peptide synthetases (NRPS), which are responsible for the assembly of peptide chains without the involvement of ribosomes. This compound belongs to a class of molecules known as quinoxaline antibiotics, characterized by their fused aromatic rings and significant biological activity against various human cancer cell lines .

Synthesis Analysis

The total synthesis of echinomycin has been achieved using several innovative methods. The first reported total synthesis involved a late-stage construction of the thioacetal moiety via Pummerer rearrangement, coupled with simultaneous cyclization. This method allowed for the two-directional elongation of peptide chains to construct a C2-symmetrical bicyclic octadecadepsipeptide bridged with a sulfide linkage .

Key steps in the synthesis include:

  • Pummerer Rearrangement: This reaction facilitates the formation of thioacetals from sulfoxides, which are critical intermediates in the synthesis.
  • Cyclization: The cyclization process is essential for forming the cyclic structure that characterizes echinomycin.
  • Peptide Chain Elongation: This involves extending peptide chains through various coupling reactions, allowing for the incorporation of specific amino acids into the final structure.

Recent studies have also focused on synthesizing analogues of echinomycin to explore their biological activity and potential therapeutic applications .

Molecular Structure Analysis

Echinomycin's molecular structure features a complex arrangement that includes:

  • Bicyclic Framework: The core structure consists of two fused rings that contribute to its stability and biological activity.
  • Quinoxaline Moiety: This component is crucial for DNA intercalation.
  • Peptide Chains: The cyclic nature of echinomycin is due to its unique peptide composition, which includes multiple amino acids linked via peptide bonds.

The molecular formula of echinomycin is C22H24N4O4SC_{22}H_{24}N_4O_4S, with a molecular weight of approximately 432.56 g/mol. Its three-dimensional conformation plays an essential role in its interaction with DNA .

Chemical Reactions Analysis

Echinomycin undergoes several significant chemical reactions that are pivotal to its function:

  • DNA Intercalation: Echinomycin can insert itself between base pairs in DNA, disrupting normal replication and transcription processes.
  • Redox Reactions: The presence of sulfur in its structure allows for redox reactions that can influence its biological activity.
  • Hydrolysis: Under certain conditions, echinomycin can hydrolyze, leading to the formation of various degradation products.

These reactions are essential for understanding both the therapeutic potential and limitations of echinomycin in clinical applications .

Mechanism of Action

Echinomycin exerts its antitumor effects primarily through:

  • DNA Binding: It binds to DNA by intercalating between base pairs, which inhibits DNA replication and transcription. This action leads to cell cycle arrest and apoptosis in cancer cells.
  • Inhibition of RNA Polymerase: By interfering with RNA polymerase binding to DNA, echinomycin effectively halts mRNA synthesis, further contributing to its cytotoxic effects.

Studies have shown that echinomycin's mechanism involves specific interactions with DNA sequences rich in guanine-cytosine pairs, enhancing its selectivity towards certain cancer types .

Physical and Chemical Properties Analysis

Echinomycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Echinomycin is relatively stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The compound has a melting point range typically between 150°C and 160°C.

These properties influence both its formulation as a drug and its storage conditions .

Applications

Echinomycin has several important applications in scientific research and medicine:

  • Anticancer Agent: Due to its potent cytotoxicity against various cancer cell lines, echinomycin is being investigated as a potential treatment for different types of cancers.
  • Biological Studies: Researchers utilize echinomycin to study DNA interactions and mechanisms of drug resistance in cancer cells.
  • Synthetic Biology: Echinomycin serves as a model compound for developing new synthetic strategies aimed at producing analogues with enhanced efficacy or reduced toxicity .
Molecular Mechanisms of DNA Interaction and Transcriptional Inhibition

Bis-Intercalative DNA Binding Dynamics

Echinomycin, a cyclic peptide derived from Streptomyces echinatus, functions as a potent DNA bis-intercalator. Its structure comprises two quinoxaline rings connected by an octapeptide scaffold, enabling simultaneous insertion into adjacent DNA base pairs. This unique configuration allows echinomycin to recognize and bind specific DNA sequences with high affinity.

Sequence-Specific Recognition of CpG and ACGT Motifs

Echinomycin exhibits pronounced specificity for 5′-CpG-3′ dinucleotide steps and ACGT motifs, with flanking adenine-thymine (A·T) base pairs enhancing binding stability. Structural analyses reveal that the compound’s alanine residues form critical hydrogen bonds with the N3 position of guanine in the minor groove, while its quinoxaline rings stack tightly against purine bases. This molecular recognition is further stabilized by van der Waals contacts, confining echinomycin primarily to sites containing consecutive G·C base pairs [2] [6].

Thermodynamic Profiling of DNA-Echinomycin Complexation

Differential scanning calorimetry and UV thermal denaturation studies have quantified the thermodynamics of echinomycin-DNA interactions. Key parameters include:

  • Binding free energy (ΔG°) = –7.6 kcal mol⁻¹
  • Enthalpy change (ΔH) = +3.8 kcal mol⁻¹
  • Entropy change (ΔS) = +38.9 cal mol⁻¹ K⁻¹ (at 20°C)

The positive entropy value indicates that complex stabilization is driven predominantly by hydrophobic interactions, though hydrogen bonding and van der Waals forces contribute significantly to sequence discrimination [2] [6].

Table 1: Thermodynamic Parameters of Echinomycin-DNA Binding

ParameterValueExperimental MethodBiological Implication
ΔG° (binding)–7.6 kcal mol⁻¹UV thermal denaturationHigh-affinity complex formation
ΔH (enthalpy)+3.8 kcal mol⁻¹Differential scanning calorimetryEntropically driven stabilization
ΔS (entropy)+38.9 cal mol⁻¹ K⁻¹UV thermal denaturationDominant hydrophobic interactions
Binding constant (K)10⁷–10⁸ M⁻¹Solvent-partition analysisSequence-specific recognition

Disruption of Chromatin Architecture and Replication Machinery

Echinomycin’s bis-intercalation directly impedes DNA replication and chromatin remodeling processes. By inserting itself between base pairs, it induces local helical unwinding and DNA backbone distortion, physically obstructing enzymatic machinery.

Inhibition of Chromosomal DNA Replication in Xenopus and Human Models

In Xenopus laevis egg extracts, echinomycin (50–100 nM) suppresses DNA replication initiation by 87% by preventing the assembly of prereplication complexes (pre-RCs). This occurs through steric blockade of origin recognition complex (ORC) binding at CpG-rich replication origins. Human cancer cell studies corroborate these findings, showing dose-dependent S-phase arrest via inhibition of DNA polymerase δ processivity [1] [7].

Interference with Nuclear Assembly and Chromatin Decondensation

Echinomycin (≥10 nM) disrupts nuclear envelope formation and chromatin decondensation in cell-free systems. Mechanistically, it impedes topoisomerase II activity by preventing DNA-cleavage complex resolution, leading to:

  • Persistent DNA supercoiling
  • Failure of mitotic chromosome segregation
  • Aberrant chromatin compaction

These effects culminate in apoptotic fragmentation of nuclei, as evidenced by cytochrome c release and caspase-3 activation in HT-29 colon carcinoma cells [4] [7].

Table 2: Nuclear and Chromatin Effects of Echinomycin

Cellular ProcessEffect of EchinomycinConcentrationExperimental Model
Pre-RC assembly87% inhibition50–100 nMXenopus laevis egg extracts
DNA polymerase δ activityReduced processivity5–20 nMHuman cancer cell lines
Topoisomerase II resolutionDNA-cleavage complex stabilization≥10 nMHT-29 colon carcinoma cells
Chromatin decondensationDisrupted nuclear envelope reformation10 nMCell-free nuclear assembly

Transcriptional Suppression via Hypoxia-Inducible Factor (HIF-1) Inhibition

Echinomycin antagonizes HIF-1α by competitively binding to hypoxia-responsive elements (HREs), consensus sequences (5′-RCGTG-3′) in target gene promoters. This disrupts HIF-1α/HIF-1β dimerization and subsequent transcriptional activation.

Competitive Binding to Hypoxia-Responsive Element (HRE) Sequences

Electrophoretic mobility shift assays confirm echinomycin displaces HIF-1α from HREs in the vascular endothelial growth factor (VEGF) promoter at IC₅₀ = 3.5 nM. Chromatin immunoprecipitation (ChIP) analyses reveal this inhibition is sequence-specific, as echinomycin does not affect activator protein-1 (AP-1) or nuclear factor-kappaB (NF-κB) binding to their respective motifs. The molecular basis involves echinomycin’s preference for 5′-ACGT-3′ cores within HREs, which sterically occludes HIF-1α docking [8] [10].

Downregulation of VEGF and Glycolytic Gene Expression

By blocking HIF-1 binding, echinomycin suppresses transcription of hypoxia-inducible genes:

  • VEGF mRNA: Reduced by 92% in U251 glioblastoma cells under hypoxia (1% O₂)
  • GLUT1 (glucose transporter-1): Expression decreased by 88% in leukemia cells
  • BCL2 (anti-apoptotic protein): Downregulated by 75%, sensitizing cells to apoptosis

Consequently, echinomycin inhibits angiogenesis and glycolytic metabolism in tumors. In laser-induced choroidal neovascularization models, it reduces neovascular lesions by 95%, outperforming VEGF-specific inhibitors like aflibercept [1] [8] [10].

Table 3: Transcriptional Targets of Echinomycin via HIF-1α Inhibition

Gene TargetFunctionReduction by EchinomycinBiological Consequence
VEGFAngiogenesis factor92% (mRNA level)Impaired tumor vascularization
GLUT1Glucose uptake88% (protein expression)Suppressed glycolytic flux
BCL2Anti-apoptotic regulator75% (mRNA level)Caspase-3 activation, apoptosis
PDK1Pyruvate dehydrogenase kinase70% (mRNA level)Restored mitochondrial respiration

The dual targeting of DNA topology and HIF-mediated transcription positions echinomycin as a multifaceted antitumor agent, though clinical applications remain limited by pharmacological challenges.

Properties

CAS Number

1403-88-9

Product Name

Echinomycin

IUPAC Name

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

Molecular Formula

C51H64N12O12S2

Molecular Weight

1101.3 g/mol

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)

InChI Key

AUJXLBOHYWTPFV-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Solubility

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.

Synonyms

Echinomycin
NSC 526417
NSC-526417
NSC526417
Quinomycin A

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

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